molecular formula C25H21ClN2O5 B4227562 ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B4227562
M. Wt: 464.9 g/mol
InChI Key: YLPBOKVDGCPPPI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a spirocyclic compound featuring a fused chromene-indole core with a 3-chlorophenyl substituent at the 7-position. This structure integrates a chromene (benzopyran) moiety linked via a spiro carbon to an indole-derived ring system. The 3-chlorophenyl substituent introduces electron-withdrawing effects, which may influence solubility, binding affinity, and metabolic stability compared to analogs with other aryl groups .

Properties

IUPAC Name

ethyl 2'-amino-7'-(3-chlorophenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-2-32-23(30)21-22(27)33-19-12-14(13-6-5-7-15(26)10-13)11-18(29)20(19)25(21)16-8-3-4-9-17(16)28-24(25)31/h3-10,14H,2,11-12,27H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBOKVDGCPPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC(=CC=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, structural characterization, and various biological activities, particularly its antitumor properties.

Synthesis and Structural Characterization

The compound was synthesized through a reaction involving (E)-ethyl 3-(3-chlorophenyl)-2-cyanoacrylate and 2-hydroxynaphthalene-1,4-dione in the presence of triethylamine as a catalyst in ethanol. The resulting product was characterized using X-ray crystallography, revealing a triclinic crystal system with specific bond angles and distances that are crucial for understanding its biological interactions.

Crystal Data:

ParameterValue
Molecular FormulaC22H16ClNO5
Molecular Weight409.81 g/mol
Crystal SystemTriclinic
Space GroupP1
Density1.512 Mg/m³
Cell Dimensionsa = 6.1175 Å, b = 10.021 Å, c = 15.967 Å

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in several cancer cell lines.
  • Apoptosis Induction : It promotes apoptosis via the intrinsic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
  • Inhibition of Metastasis : The compound has been reported to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis.

Mechanistic Studies

Mechanistic studies have utilized various assays to elucidate the pathways involved in the compound's biological activity:

  • MTT Assay : Used to evaluate cell viability and proliferation.
  • Flow Cytometry : Employed to analyze cell cycle distribution and apoptosis.
  • Western Blotting : Used to assess protein expression levels related to apoptosis and cell survival.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 lung cancer cells compared to controls (p < 0.05).
  • Breast Cancer Research : In MCF-7 breast cancer cells, the compound induced apoptosis characterized by increased caspase-3 activity and DNA fragmentation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogs:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl (4S,7R)-2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate Phenyl C₂₅H₂₂N₂O₅ 430.46 Stereospecific (4S,7R) configuration; lacks electron-withdrawing groups
Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate 2-Methylphenyl C₂₆H₂₄N₂O₅ 444.48 Electron-donating methyl group enhances lipophilicity
Ethyl 2-amino-7'-chloro-4',6'-dimethoxy-5-methyl-3',7-dioxo-spiro[benzo[b]thiophene-6,2'-benzofuran]-3-carboxylate Chloro, Methoxy, Methyl C₂₃H₁₉ClN₂O₆S 486.92 Heterocyclic variation (thiophene-benzofuran core); multiple substituents

Key Observations :

Substituent Effects: The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the phenyl (non-halogenated) and 2-methylphenyl (electron-donating) analogs. Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) critical for receptor binding .

Stereochemical Considerations :

  • The (4S,7R)-configured phenyl analog () demonstrates the importance of stereochemistry in spiro systems. Stereospecificity can drastically alter conformational stability and biological activity, though data on the target compound’s stereochemistry are unavailable .

Core Heterocycle Variations :

  • The thiophene-benzofuran spiro analog () highlights how core heterocycle modifications (e.g., sulfur vs. oxygen) influence electronic properties and metabolic pathways. Such changes may reduce or redirect bioactivity compared to chromene-indole systems .

Q & A

Q. How can discrepancies in X-ray crystallographic and NMR-derived structural data be resolved?

  • Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature studies) detect conformational flexibility that may explain deviations from solid-state X-ray data. Hybrid refinements combining crystallographic and NMR restraints (e.g., using REDCAT) generate unified models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

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